molecular formula C5H8Cl2O4 B1219189 2,3-Dihydroxypropyl dichloroacetate CAS No. 93623-15-5

2,3-Dihydroxypropyl dichloroacetate

Cat. No.: B1219189
CAS No.: 93623-15-5
M. Wt: 203.02 g/mol
InChI Key: CVGDIEOKTJTGQW-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl dichloroacetate is a chemical compound known for its inhibitory effects on glycerol kinase.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl dichloroacetate typically involves the reaction of glycerol with dichloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The presence of a catalyst may be required to facilitate the reaction, and the reaction temperature and time are optimized to achieve maximum yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maintain the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl dichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

2,3-Dihydroxypropyl dichloroacetate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2,3-dihydroxypropyl dichloroacetate involves the inhibition of glycerol kinase. This inhibition is noncompetitive and requires the presence of adenosine triphosphate (ATP) for effective inhibition. The compound is phosphorylated to a glycerol-3-phosphate analogue, which then inhibits the enzyme. This leads to a decrease in the specific activity of liver glycerol kinase and a reduction in blood glucose levels .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroxypropyl dichloroacetate is unique in its potent inhibitory effect on glycerol kinase, making it a valuable compound for research in metabolic pathways and potential therapeutic applications .

Properties

IUPAC Name

2,3-dihydroxypropyl 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O4/c6-4(7)5(10)11-2-3(9)1-8/h3-4,8-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGDIEOKTJTGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC(=O)C(Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918286
Record name 2,3-Dihydroxypropyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93623-15-5
Record name 2,3-Dihydroxypropyl dichloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093623155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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